N-methyl-3-(oxepan-4-ylamino)butanamide
Description
N-methyl-3-(oxepan-4-ylamino)butanamide is a synthetic butanamide derivative characterized by a methyl-substituted amine at the N-position and an oxepane (7-membered oxygen-containing heterocycle) moiety at the 3-amino position. Its structure confers unique conformational flexibility due to the oxepane ring, which may influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
N-methyl-3-(oxepan-4-ylamino)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(8-11(14)12-2)13-10-4-3-6-15-7-5-10/h9-10,13H,3-8H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJKSVBUOVZWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC)NC1CCCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(oxepan-4-ylamino)butanamide typically involves the reaction of oxepane derivatives with N-methylbutanamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Purification processes such as distillation or crystallization are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(oxepan-4-ylamino)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Catalysts such as palladium on carbon, and reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-3-(oxepan-4-ylamino)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which N-methyl-3-(oxepan-4-ylamino)butanamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, its antifungal activity may involve the inhibition of fungal cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Functional Group and Backbone Analysis
The butanamide backbone is a common feature among the compounds discussed in the evidence. Key differences arise in substituent groups and stereochemistry:
Key Observations :
- The oxepane ring in the target compound provides greater conformational flexibility compared to the rigid thiazole ring in ’s PDE5 inhibitors. This may enhance binding to flexible enzyme pockets but reduce selectivity .
- Unlike the ethyl ester and benzoylphenyl groups in ’s Compound 5, the oxepane moiety likely improves aqueous solubility due to its oxygen heteroatom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
